![molecular formula C12H14O2 B2474049 2-[(1S,2S)-2-Benzylcyclopropyl]acetic acid CAS No. 2138272-78-1](/img/structure/B2474049.png)
2-[(1S,2S)-2-Benzylcyclopropyl]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(1S,2S)-2-Benzylcyclopropyl]acetic acid is an organic compound . It is a carboxylic acid consisting of a benzylcyclopropyl group attached to an acetic acid .
Molecular Structure Analysis
The molecular structure of this compound can be analyzed using Valence Bond Theory and Hybridization . The carbon atom in the compound likely has sp3 hybridization, forming sigma bonds with other atoms .Wissenschaftliche Forschungsanwendungen
1. Pain Management and Anti-inflammatory Properties
Compounds structurally related to acetic acid derivatives have been researched extensively for their potential in pain management and anti-inflammatory applications. For instance:
- Kaurenoic acid, a diterpene present in various plants, has demonstrated significant antinociceptive effects in models of pain, indicating its potential as an analgesic. Its mechanisms involve the inhibition of cytokine production and activation of the NO-cyclic GMP-protein kinase G-ATP-sensitive potassium channel signaling pathway (Mizokami et al., 2012).
- Etodolic acid and related compounds, part of the tetrahydropyrano[3, 4-b]indole-1-acetic acids, have been synthesized and evaluated for their anti-inflammatory and ulcerogenic effects. Notably, etodolic acid exhibited potent activity against chronic inflammation models and had a relatively low acute ulcerogenic potential (Martel et al., 1976).
- (Acylaryloxy)acetic acid diuretics, including 2,3-dihydro-5-acyl-2-benzofurancarboxylic acids, have been investigated for their uricosuric and diuretic activity. These compounds, particularly their enantiomers, have shown potential in managing conditions related to diuretic and uricosuric activity (Hoffman et al., 1981).
2. Potential Antitumor Agents
Tricyclic compounds related to the colon tumor-active drug 9-oxo-9H-xanthene-4-acetic acid have been synthesized and evaluated for their ability to cause hemorrhagic necrosis in implanted colon tumors in mice. These studies contribute to understanding the structure-activity relationships for potential antitumor agents (Rewcastle et al., 1991).
3. Anti-inflammatory Activity in LPS-induced Models
Compounds derived from salicylic acid, such as 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, have been investigated for their anti-inflammatory response and molecular signaling in lipopolysaccharide (LPS)-induced models. These studies are pivotal in understanding the mechanisms of COX-2 inhibition and NF-κβ signaling pathways in inflammatory responses (Tjahjono et al., 2021).
4. Treatment of Inflammatory Bowel Diseases
The synthesis and evaluation of mutual azo prodrugs linked to anti-inflammatory agents, such as 5-aminosalicylic acid, have shown promise in the treatment of ulcerative colitis. These compounds have been evaluated for their efficacy in inflammatory bowel diseases and may represent new leads for treatment (Jilani et al., 2013).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-[(1S,2S)-2-benzylcyclopropyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c13-12(14)8-11-7-10(11)6-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2,(H,13,14)/t10-,11+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTDHPPIRNPDLLC-MNOVXSKESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1CC(=O)O)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]1CC(=O)O)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

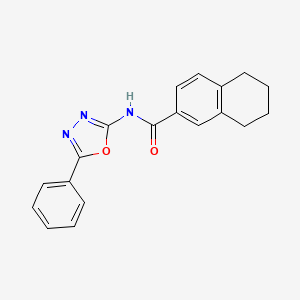
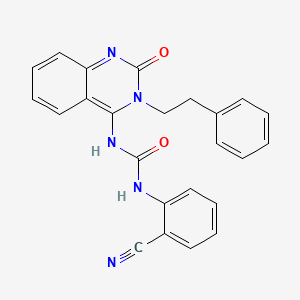
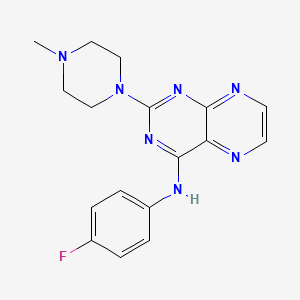
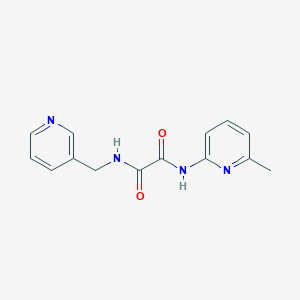
![4-fluoro-N'-[(4-pentylcyclohexyl)carbonyl]benzenecarbohydrazide](/img/structure/B2473970.png)
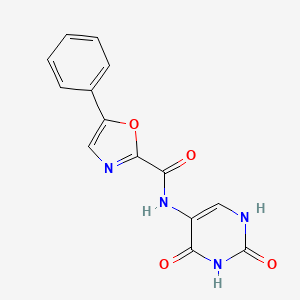
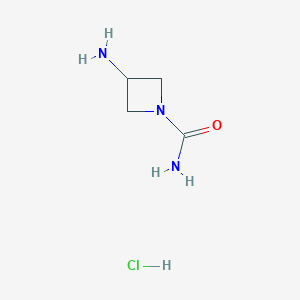

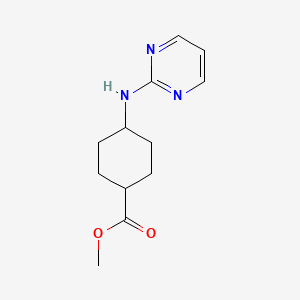
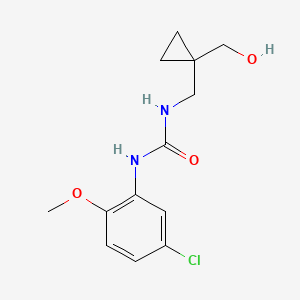
![6-Chloro-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2473985.png)
![2-[5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylthio)-1H-pyrazol-1-yl]-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B2473986.png)
![Methyl 4-((4-oxo-9-(pyridin-3-ylmethyl)-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate](/img/structure/B2473988.png)
